REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[O:13][C:12](B(O)O)=[CH:11][C:10]=2[CH:17]=1)[CH3:2].[C:18]([O:22][C:23](=[O:36])[N:24]([C:26]1[CH:31]=[CH:30][C:29](Br)=[C:28]([N+:33]([O-:35])=[O:34])[N:27]=1)[CH3:25])([CH3:21])([CH3:20])[CH3:19].CCN(CC)CC>C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:18]([O:22][C:23](=[O:36])[N:24]([C:26]1[CH:31]=[CH:30][C:29]([C:12]2[O:13][C:9]3[CH:8]=[CH:7][C:6]([O:5][CH2:4][O:3][CH2:1][CH3:2])=[CH:17][C:10]=3[CH:11]=2)=[C:28]([N+:33]([O-:35])=[O:34])[N:27]=1)[CH3:25])([CH3:21])([CH3:19])[CH3:20] |^1:49,68|
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Name
|
|
Quantity
|
0.69 g
|
Type
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reactant
|
Smiles
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C(C)OCOC=1C=CC2=C(C=C(O2)B(O)O)C1
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Name
|
(5-bromo-6-nitro-pyridin-2-yl)-methyl-carbamic acid tert-butyl ester
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.48 mL
|
Type
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reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 90° C. for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 0° C.
|
Type
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CUSTOM
|
Details
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Volatiles were removed under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with water
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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EXTRACTION
|
Details
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The organic extract
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Type
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WASH
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Details
|
was washed with brine
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)C1=NC(=C(C=C1)C=1OC2=C(C1)C=C(C=C2)OCOCC)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |